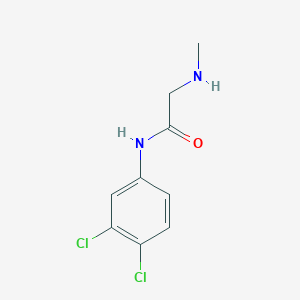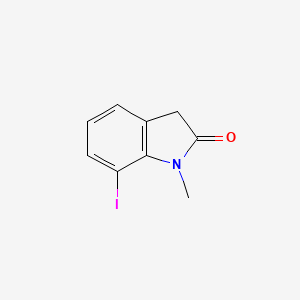
7-Iodo-1-methylindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-1-methylindolin-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in a wide range of natural products and pharmaceuticals. The presence of an iodine atom at the 7th position and a methyl group at the 1st position of the indolin-2-one core structure imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-1-methylindolin-2-one can be achieved through various methods. One common approach involves the iodination of 1-methylindolin-2-one using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective iodination at the 7th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 7-Iodo-1-methylindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can yield indoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of copper catalysts are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are utilized.
Major Products Formed:
- Substitution reactions yield various substituted indolin-2-one derivatives.
- Oxidation reactions produce oxidized indole derivatives.
- Reduction reactions result in reduced indoline derivatives .
Aplicaciones Científicas De Investigación
7-Iodo-1-methylindolin-2-one has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Iodo-1-methylindolin-2-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-Methylindolin-2-one: Lacks the iodine atom, resulting in different reactivity and biological activity.
7-Bromo-1-methylindolin-2-one: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical properties and applications.
7-Chloro-1-methylindolin-2-one:
Uniqueness: 7-Iodo-1-methylindolin-2-one is unique due to the presence of the iodine atom, which imparts specific reactivity and potential biological activities not observed in its analogs .
Propiedades
Fórmula molecular |
C9H8INO |
|---|---|
Peso molecular |
273.07 g/mol |
Nombre IUPAC |
7-iodo-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C9H8INO/c1-11-8(12)5-6-3-2-4-7(10)9(6)11/h2-4H,5H2,1H3 |
Clave InChI |
QRZJBORONOSNAM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)CC2=C1C(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


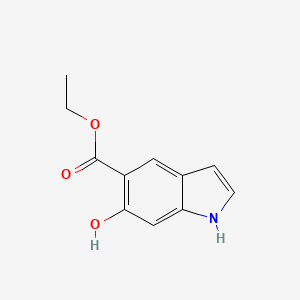
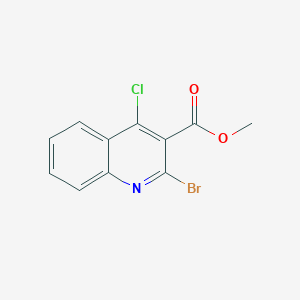
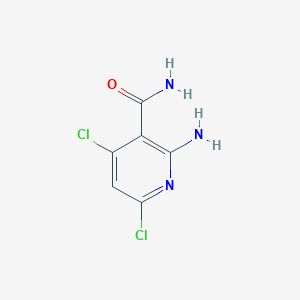

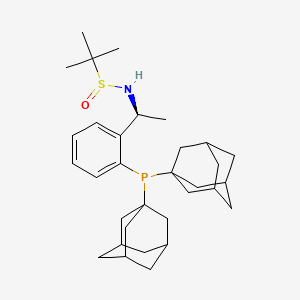
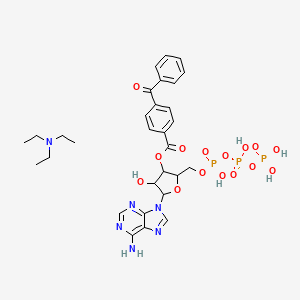
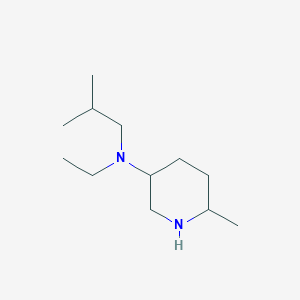

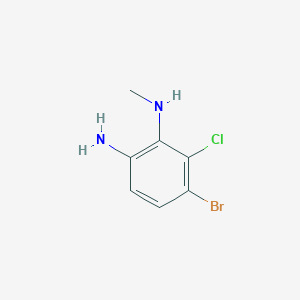

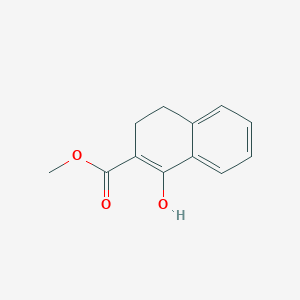
![Phenol, 2,6-dimethoxy-4-[tetrahydro-4-(3,4,5-trimethoxyphenyl)-1H,3H-furo[3,4-c]furan-1-yl]-, [1S-(1alpha,3aalpha,4alpha,6aalpha)]-](/img/structure/B13653758.png)
![2-(3-Bromophenyl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13653762.png)
